TNF-alpha (31-45), human
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TNF-alpha (31-45), human: is a peptide fragment derived from the tumor necrosis factor-alpha (TNF-alpha) protein. TNF-alpha is a proinflammatory cytokine that plays a crucial role in inflammation, immune response, and apoptosis. The peptide fragment TNF-alpha (31-45) is known for its ability to activate the NF-kB pathway, promoting cancer growth, invasion, and metastasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : TNF-alpha (31-45), human is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, with the use of reagents such as Fmoc (9-fluorenylmethyloxycarbonyl) for protecting amino groups and HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) for coupling reactions .
Industrial Production Methods: : Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable, dry product .
Analyse Des Réactions Chimiques
Types of Reactions: : TNF-alpha (31-45), human primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions: : The synthesis of this compound involves reagents such as Fmoc-protected amino acids, HBTU, and piperidine for deprotection. The reactions are carried out under mild conditions to prevent degradation of the peptide .
Major Products: : The major product of the synthesis is the TNF-alpha (31-45) peptide itself. Side products may include truncated or misfolded peptides, which are removed during purification .
Applications De Recherche Scientifique
Chemistry: : TNF-alpha (31-45), human is used as a model peptide in studies of peptide synthesis and purification techniques .
Biology: : In biological research, this compound is used to study the NF-kB signaling pathway and its role in inflammation and cancer .
Medicine: : this compound is investigated for its potential therapeutic applications in cancer treatment, due to its ability to modulate immune responses and induce apoptosis in cancer cells .
Industry: : In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and as a reference standard in quality control .
Mécanisme D'action
TNF-alpha (31-45), human exerts its effects by activating the NF-kB pathway. This pathway is involved in the regulation of immune responses, cell proliferation, and apoptosis. TNF-alpha (31-45) binds to the TNF receptor 2 (TNFR2), leading to the activation of NF-kB and the transcription of target genes that promote inflammation and cell survival .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include other peptide fragments of TNF-alpha, such as TNF-alpha (10-36) and TNF-alpha (46-65) .
Uniqueness: : TNF-alpha (31-45), human is unique due to its specific sequence and its potent ability to activate the NF-kB pathway. This makes it particularly useful in research focused on inflammation and cancer .
Propriétés
Formule moléculaire |
C69H122N26O22 |
---|---|
Poids moléculaire |
1667.9 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[2-[[2-[[2-[2-[[4-amino-2-[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C69H122N26O22/c1-30(2)23-41(93-64(114)42(24-31(3)4)89-53(103)35(10)85-62(112)45(27-48(72)97)91-55(105)34(9)83-58(108)38(16-13-21-80-68(75)76)86-56(106)37(70)15-12-20-79-67(73)74)61(111)84-36(11)54(104)90-44(26-47(71)96)57(107)82-29-49(98)95-52(33(7)8)65(115)88-40(18-19-50(99)100)60(110)92-43(25-32(5)6)63(113)87-39(17-14-22-81-69(77)78)59(109)94-46(66(116)117)28-51(101)102/h30-46,52H,12-29,70H2,1-11H3,(H2,71,96)(H2,72,97)(H,82,107)(H,83,108)(H,84,111)(H,85,112)(H,86,106)(H,87,113)(H,88,115)(H,89,103)(H,90,104)(H,91,105)(H,92,110)(H,93,114)(H,94,109)(H,95,98)(H,99,100)(H,101,102)(H,116,117)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81) |
Clé InChI |
HYFATHUJEOQTRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.